

A Comparative Guide to the Efficacy of OG-L002 Hydrochloride and Tranylcypromine

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Compound of Interest

Compound Name: OG-L002 hydrochloride

Cat. No.: B10764183

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biochemical and potential therapeutic efficacy of **OG-L002 hydrochloride** and the established antidepressant, tranylcypromine. The comparison is based on their mechanisms of action, supported by available experimental data.

Introduction

Tranylcypromine is a well-established monoamine oxidase (MAO) inhibitor used in the treatment of major depressive disorder, particularly in cases of treatment-resistant depression. [1][2] Its therapeutic effects are primarily attributed to its non-selective and irreversible inhibition of both MAO-A and MAO-B, leading to increased levels of monoamine neurotransmitters in the brain. [1][2] More recently, tranylcypromine has also been identified as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase implicated in various cellular processes, including gene transcription. [3]

OG-L002 hydrochloride is a novel compound initially investigated for its potent and selective inhibition of LSD1. [4][5] However, it also demonstrates significant inhibitory activity against both MAO-A and MAO-B. [4][6] This dual-action profile suggests that **OG-L002 hydrochloride** may have therapeutic potential in disorders where both MAO and LSD1 pathways are relevant. This guide aims to provide a comparative analysis of these two compounds based on their known enzymatic inhibition and available preclinical data.

Data Presentation: Biochemical Potency

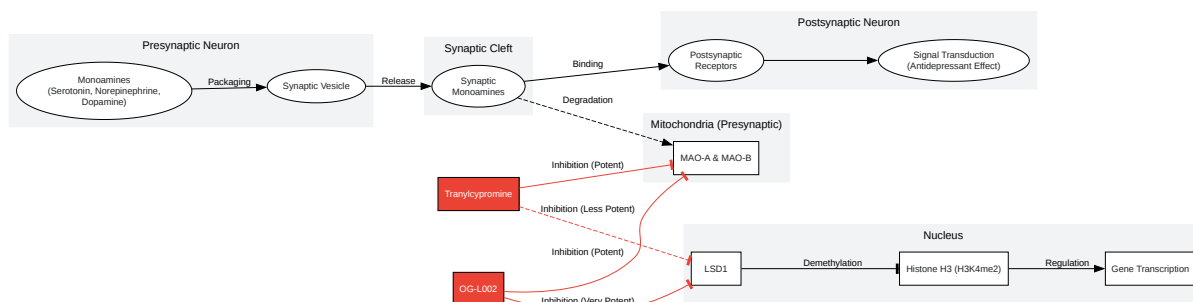
The following table summarizes the in vitro inhibitory potency of **OG-L002 hydrochloride** and tranylcypromine against their primary targets.

Compound	Target	IC50	Ki	Selectivity
OG-L002 hydrochloride	LSD1	20 nM[4][5]	N/A	~36-fold vs. MAO-B; ~69-fold vs. MAO-A[5]
	MAO-A	1.38 µM[4][6]	N/A	
	MAO-B	0.72 µM[4][6]	N/A	
Tranylcypromine	LSD1	20.7 µM[3]	242.7 µM[3]	~0.11-fold vs. MAO-A; ~0.05-fold vs. MAO-B
	MAO-A	2.3 µM[3][7]	101.9 µM[3]	
	MAO-B	0.95 µM[3][7]	16 µM[3]	

N/A: Not Available in the reviewed literature.

Mechanism of Action and Signaling Pathways

Both compounds increase synaptic monoamine levels by inhibiting MAO. However, their differing potencies and selectivities for MAO subtypes and LSD1 suggest distinct pharmacological profiles.



Day 1: Pre-Test

Place rodent in water cylinder
(15 minutes)

Day 2: Test

Administer Compound
(OG-L002, Tranylcypromine, or Vehicle)

Pre-treatment period
(30-60 minutes)

Place rodent in water cylinder
(5-6 minutes)

Record immobility time
(last 4 minutes)

Analysis

Compare immobility time
between groups

Reduced immobility suggests
antidepressant-like effect

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